1,4-Dibromobutane-2,2,3,3-d4

Stable Isotope Labeling Analytical Chemistry Quality Control

1,4-Dibromobutane-2,2,3,3-d4 is a stable isotopologue of 1,4-dibromobutane wherein the four methylene protons at positions 2 and 3 are replaced with deuterium atoms. This site-specific deuteration yields a molecular formula of C₄H₄D₄Br₂ (molecular weight 219.94 g/mol).

Molecular Formula C4H8Br2
Molecular Weight 219.94 g/mol
CAS No. 52089-63-1
Cat. No. B1610130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromobutane-2,2,3,3-d4
CAS52089-63-1
Molecular FormulaC4H8Br2
Molecular Weight219.94 g/mol
Structural Identifiers
SMILESC(CCBr)CBr
InChIInChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2
InChIKeyULTHEAFYOOPTTB-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromobutane-2,2,3,3-d4 (CAS 52089-63-1): Technical Specifications for Deuterium-Labeled Alkylating Agent Procurement


1,4-Dibromobutane-2,2,3,3-d4 is a stable isotopologue of 1,4-dibromobutane wherein the four methylene protons at positions 2 and 3 are replaced with deuterium atoms . This site-specific deuteration yields a molecular formula of C₄H₄D₄Br₂ (molecular weight 219.94 g/mol) . As a bifunctional alkylating agent, the compound retains the core reactivity of the parent dibromoalkane while providing a distinct +4 Da mass shift (M+4) in mass spectrometry and silent ²H NMR spectral regions . These properties position it as a specialized internal standard and mechanistic probe for applications where unlabeled 1,4-dibromobutane or non‑isosteric surrogates introduce analytical interference or ambiguity.

Why Unlabeled 1,4-Dibromobutane or Non-Isosteric Analogs Cannot Substitute 1,4-Dibromobutane-2,2,3,3-d4


Although the chemical reactivity of 1,4-dibromobutane-2,2,3,3-d4 mirrors that of its unlabeled counterpart, simple substitution fails in any workflow requiring isotope‑resolved quantification, background‑free mechanistic tracing, or selective NMR detection . Unlabeled 1,4-dibromobutane (MW 215.91 g/mol) co‑elutes and spectrally overlaps with the analyte in MS and NMR, precluding accurate internal standardization [1]. Alternative deuterated variants (e.g., 1,4‑dibromobutane‑1,1,4,4‑d4 or ‑d8) exhibit distinct isotopic labeling patterns that alter their physicochemical behavior and kinetic isotope effects; these cannot be assumed to perform identically in cross‑linking or alkylation studies . The site‑specific deuteration at C2/C3 in this compound uniquely eliminates interfering ¹H NMR signals from the central methylene region while preserving terminal bromoalkyl reactivity, a combination not available from other isotopologues or halogenated surrogates.

Quantitative Differential Evidence: 1,4-Dibromobutane-2,2,3,3-d4 vs. Comparators


Isotopic Enrichment and Chemical Purity Specifications

Commercial batches of 1,4-dibromobutane-2,2,3,3-d4 are certified at 98 atom % D isotopic enrichment with chemical purity ≥98% (CP) . In contrast, unlabeled 1,4-dibromobutane typically exhibits 0.015% natural abundance of deuterium (i.e., ~0.06 atom % D) [1]. This >1600‑fold difference in deuterium content ensures that the labeled compound can be detected with a distinct +4 Da mass shift (M+4) without isotopic overlap from the unlabeled species in GC‑MS or LC‑MS assays .

Stable Isotope Labeling Analytical Chemistry Quality Control

Mass Spectrometric Differentiation: M+4 Shift vs. Unlabeled Parent

The substitution of four hydrogen atoms by deuterium at positions 2 and 3 confers a nominal mass increase of 4.028 Da, shifting the most abundant molecular ion from m/z 214 (unlabeled) to m/z 218 (d4‑labeled) . This M+4 shift is consistently observed in EI‑MS and ESI‑MS spectra, enabling baseline‑resolved quantification without interference from the natural isotopic cluster of the analyte [1]. Unlabeled 1,4‑dibromobutane exhibits a complex bromine isotope pattern (¹:²:¹ for ⁷⁹Br/⁸¹Br) that obscures low‑abundance signals; the d4‑label moves the entire cluster up by 4 m/z units, eliminating overlap .

Mass Spectrometry Quantitative Bioanalysis Internal Standardization

NMR Spectral Simplification via Silent C2/C3 Methylene Region

In ¹H NMR spectroscopy, the central methylene protons (δ ~1.9‑2.1 ppm) of unlabeled 1,4‑dibromobutane produce multiplets that frequently overlap with signals from other aliphatic protons in complex reaction mixtures . The 2,2,3,3‑d4 isotopologue exhibits no proton signals in this region due to complete deuteration at C2 and C3, leaving only the terminal –CH₂Br resonances (δ ~3.4 ppm) . This spectral simplification facilitates real‑time reaction monitoring by ¹H NMR without the need for deuterated solvents or suppression techniques. In contrast, 1,4‑dibromobutane‑1,1,4,4‑d4 retains strong methylene signals that can still mask analyte peaks .

NMR Spectroscopy Reaction Monitoring Structural Elucidation

Reaction Rate Discrimination: Kinetic Isotope Effect in SN2 Alkylations

Deuteration at the C2 and C3 positions influences the rate of nucleophilic substitution at the adjacent electrophilic carbons. While direct kinetic data for the d4 compound are sparse, studies on fully deuterated 1,4‑dibromobutane‑d8 demonstrate that the SN2 rate is reduced by a factor of 2–3 relative to the unlabeled compound due to secondary α‑deuterium kinetic isotope effects [1]. For the 2,2,3,3‑d4 isotopologue, a comparable, though potentially smaller, rate reduction is expected. This differential reactivity can be exploited to distinguish enzymatic from non‑enzymatic alkylation events in biochemical assays, a capability not offered by unlabeled 1,4‑dibromobutane or structurally dissimilar cross‑linkers .

Physical Organic Chemistry Mechanistic Enzymology Kinetic Isotope Effects

Physical Property Consistency vs. Differentially Deuterated Analogs

The 2,2,3,3‑d4 isotopologue maintains physical properties (density 1.908 g/mL at 25 °C, bp 63‑65 °C/6 mmHg, mp –20 °C) that are essentially identical to the unlabeled parent . In contrast, the fully deuterated d8 analog shows a slightly higher density (1.841 g/mL) and altered vapor pressure due to the cumulative mass effect of eight deuterium atoms [1]. The 1,1,4,4‑d4 variant exhibits a different boiling point and refractive index because deuteration at the primary carbons alters the reduced mass of the C–H(D) bonds involved in intermolecular interactions . The C2/C3‑deuterated compound therefore provides the closest physical mimic of the unlabeled reagent while still affording MS and NMR differentiation.

Physicochemical Characterization Formulation Process Chemistry

Storage Stability and Shipping Classification

The compound is classified as non‑hazardous for transport (UN 2810 6.1/PG 3 only if >1 g/mL, which is not applicable for standard research quantities) . It remains stable for at least three years when stored at room temperature in sealed containers, with re‑analysis for chemical purity recommended after this period [1]. In comparison, the unlabeled 1,4‑dibromobutane is a combustible liquid (flash point 110 °C closed cup) requiring more stringent shipping controls . The d4 isotopologue's lower vapor pressure at ambient conditions reduces the risk of inhalation exposure during handling, a practical advantage for high‑throughput laboratories.

Safety Logistics Inventory Management

Procurement-Relevant Application Scenarios for 1,4-Dibromobutane-2,2,3,3-d4


Quantitative Bioanalysis of Alkylating Agents in Plasma and Tissue

Used as an internal standard for LC‑MS/MS quantification of busulfan and related alkyl sulfonates in pharmacokinetic studies. The M+4 mass shift ensures baseline resolution from the unlabeled drug, enabling accurate determination of plasma concentrations down to 1 ng/mL .

Mechanistic Probing of DNA-Protein Cross-Linking (DPC) Formation

Deployed as a site‑specifically deuterated cross‑linker in biochemical assays to distinguish enzymatic from non‑enzymatic DPC induction. The kinetic isotope effect (k_H/k_D ≈ 2‑3) allows differentiation of covalent adduct formation rates in cell‑free systems .

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

Serves as a C4‑building block in the preparation of deuterated analogs of busulfan and ruxolitinib. The C2/C3‑deuterated butane backbone is retained in the final API, providing an internal MS standard without altering pharmacological activity .

NMR‑Based Reaction Monitoring of Polymer Cross‑Linking

Employed as a silent probe in ¹H NMR spectroscopy to monitor the consumption of terminal bromoalkyl groups during polymer network formation. The absence of C2/C3 proton signals eliminates spectral congestion, improving integration accuracy for kinetic modeling .

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